A Technical Guide to the Research Applications of GSK2830371 (CAS No. 1256257-07-4): A Selective WIP1 Phosphatase Inhibitor
A Technical Guide to the Research Applications of GSK2830371 (CAS No. 1256257-07-4): A Selective WIP1 Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D). With the CAS number 1256257-07-4, GSK2830371 has emerged as a critical tool in cancer research, particularly for its ability to sensitize cancer cells to other therapies by modulating the p53 signaling pathway. This document will delve into the mechanism of action of GSK2830371, its primary research applications, and detailed protocols for key in vitro and in vivo experimental workflows.
Introduction: The Role of WIP1 in Cancer and the Rationale for its Inhibition
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. Its activity is tightly controlled by a complex network of regulatory proteins. One such negative regulator is the WIP1 phosphatase, encoded by the PPM1D gene.[1] WIP1 is a serine/threonine phosphatase that dephosphorylates and inactivates key proteins in the DNA damage response (DDR) pathway, including p53, ataxia-telangiectasia mutated (ATM), and checkpoint kinase 2 (Chk2).[1]
Overexpression or amplification of the PPM1D gene is observed in various human cancers, including breast cancer, neuroblastoma, and ovarian clear cell carcinoma.[1] Elevated WIP1 activity dampens the p53-mediated tumor suppressor response, allowing cancer cells to evade apoptosis and continue to proliferate. This makes WIP1 an attractive therapeutic target.
GSK2830371 is a first-in-class, orally active, allosteric inhibitor of WIP1 phosphatase.[2] Its high selectivity is attributed to its binding to a unique "flap" subdomain near the catalytic site of WIP1, a feature not conserved in other PP2C family phosphatases.[2] By inhibiting WIP1, GSK2830371 prevents the dephosphorylation of p53 and other key DDR proteins, thereby restoring and enhancing their tumor-suppressive functions.
Mechanism of Action: Restoring p53-Mediated Tumor Suppression
GSK2830371 functions by allosterically inhibiting the phosphatase activity of WIP1. This inhibition leads to the accumulation of phosphorylated, and thus activated, forms of key tumor suppressor proteins. The primary mechanism revolves around the potentiation of the p53 signaling pathway.
Upon WIP1 inhibition by GSK2830371, the phosphorylation of p53 at key residues, such as Serine 15 (Ser15), is sustained.[3][4][5] This phosphorylation stabilizes p53 by preventing its interaction with its primary negative regulator, MDM2, which targets p53 for proteasomal degradation. The stabilized and activated p53 can then translocate to the nucleus and induce the expression of its target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A), which mediates cell cycle arrest, and pro-apoptotic proteins that trigger programmed cell death.
Furthermore, GSK2830371-mediated WIP1 inhibition also leads to increased phosphorylation of other critical DDR proteins like Chk2 at Threonine 68 (T68), further amplifying the DNA damage signal and promoting apoptosis in cancer cells.[3][6]
Core Research Application: Potentiation of MDM2 Inhibitors in p53 Wild-Type Cancers
A primary and highly promising research application of GSK2830371 is its use in combination with MDM2 inhibitors, such as RG7388 (idasanutlin) or HDM201 (siremadlin), in cancers that retain wild-type p53.[4][7][8] MDM2 inhibitors work by disrupting the MDM2-p53 interaction, thereby stabilizing p53. However, cancer cells can develop resistance to MDM2 inhibitors alone.
The combination of GSK2830371 with an MDM2 inhibitor creates a synergistic or potentiating effect on p53 activation.[4][7][9] While the MDM2 inhibitor prevents p53 degradation, GSK2830371 ensures that p53 remains in its active, phosphorylated state. This dual-pronged attack leads to a more robust and sustained activation of the p53 pathway, resulting in enhanced cancer cell growth inhibition, cell cycle arrest (often at the G2/M phase), and apoptosis.[7][8][10] This combination strategy has shown significant preclinical efficacy in various cancer models, including liver adenocarcinoma and neuroblastoma.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative data for GSK2830371 from various studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 6 nM | Wip1 phosphatase (cell-free) | [3][11] |
| GI50 | 2.65 µM ± 0.54 | MCF-7 (breast cancer) | [3][5] |
| In vivo Dosing | 75-150 mg/kg, BID or TID, oral | DOHH2 tumor xenografts in mice | [3] |
| Potentiation | Up to 5.8-fold decrease in MDM2 inhibitor GI50 | NGP (neuroblastoma) | [4][5] |
Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments involving GSK2830371.
Cell Viability/Growth Inhibition Assay (CCK-8 or SRB)
This protocol outlines a general procedure for assessing the effect of GSK2830371 on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, RBE, SK-Hep-1)
-
Complete growth medium
-
96-well plates
-
GSK2830371 (dissolved in DMSO)
-
CCK-8 (Cell Counting Kit-8) or Sulforhodamine B (SRB) assay reagents
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of GSK2830371 in complete growth medium. For combination studies, also prepare dilutions of the MDM2 inhibitor. Remove the old medium and add the drug-containing medium to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For SRB: Fix the cells with a suitable fixative (e.g., 10% trichloroacetic acid), wash, and then stain with SRB dye.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (the concentration that causes 50% growth inhibition).
Western Blot Analysis for p53 Pathway Activation
This protocol is for detecting changes in the phosphorylation and expression of key proteins in the p53 pathway following treatment with GSK2830371.
Materials:
-
Cancer cell lines
-
6-well plates
-
GSK2830371
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-p53 (Ser15), anti-p53 (total), anti-p21, anti-WIP1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with GSK2830371 and/or other compounds for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with GSK2830371.
Materials:
-
Cancer cell lines
-
6-well plates
-
GSK2830371
-
Complete growth medium
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-800 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with GSK2830371 for a defined period (e.g., 72 hours).
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
-
Counting: Gently wash off the excess stain and allow the plates to dry. Count the number of colonies (typically containing >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after GSK2830371 treatment.
Materials:
-
Cancer cell lines
-
GSK2830371
-
Cold 70% ethanol
-
Propidium iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with GSK2830371 for 24 to 48 hours.
-
Harvest and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in PI/RNase staining solution. Incubate in the dark at room temperature for 20-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Research Applications
In vivo studies using xenograft models are crucial for evaluating the therapeutic potential of GSK2830371. Oral administration of GSK2830371 has been shown to inhibit tumor growth in mouse models of lymphoma and neuroblastoma.[2][3][6] Pharmacodynamic studies in these models have confirmed that GSK2830371 treatment leads to increased phosphorylation of Chk2 and p53 and decreased WIP1 protein levels in the tumors.[3]
Conclusion
GSK2830371 is a powerful research tool for investigating the role of WIP1 phosphatase in cancer and for exploring novel therapeutic strategies aimed at reactivating the p53 tumor suppressor pathway. Its high selectivity and oral bioavailability make it a valuable compound for both in vitro and in vivo studies. The primary application of GSK2830371 in potentiating the effects of MDM2 inhibitors holds significant promise for the treatment of p53 wild-type cancers. The protocols outlined in this guide provide a foundation for researchers to effectively utilize GSK2830371 in their investigations into cancer biology and drug development.
References
-
Wu, C. E., et al. (2022). In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. Oncology Letters, 24(5), 398. Available from: [Link]
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Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature Chemical Biology, 10(3), 181-187. Available from: [Link]
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Burdova, K., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 471-482. Available from: [Link]
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Burdova, K., et al. (2016). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Oncotarget, 7(8), 8687-8701. Available from: [Link]
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Wu, C. E., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3876. Available from: [Link]
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Václavíková, R., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(15), 20359-20373. Available from: [Link]
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Lu, X., et al. (2017). Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. Oncotarget, 8(2), 2564-2576. Available from: [Link]
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Chen, Y., et al. (2016). Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. Scientific Reports, 6, 39423. Available from: [Link]
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Harris, I. S., et al. (2019). Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform. Cell Chemical Biology, 26(10), 1377-1388.e6. Available from: [Link]
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Burdova, K., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. ResearchGate. Available from: [Link]
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Wu, C. E., et al. (2022). GSK2830371 induced p53 phosphorylation and stabilization via WIP1... ResearchGate. Available from: [Link]
-
Burdova, K., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. PubMed. Available from: [Link]
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Li, Y., et al. (2017). Role of wild-type p53-induced phosphatase 1 in cancer (Review). Oncology Letters, 14(4), 3847-3854. Available from: [Link]
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